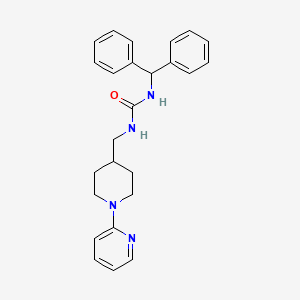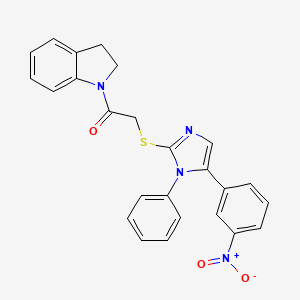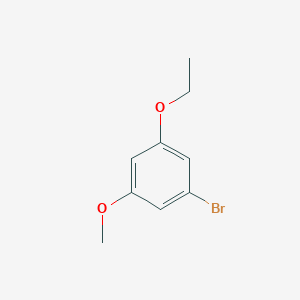
1-Bromo-3-ethoxy-5-methoxybenzene
Übersicht
Beschreibung
1-Bromo-3-ethoxy-5-methoxybenzene is a chemical compound with the molecular formula C9H11BrO2 . It has a molecular weight of 231.09 . The compound is also known by several other names such as m-Anisyl bromide, m-Bromoanisole, 3-Bromoanisole, m-Bromomethoxybenzene, m-Bromophenyl methyl ether, m-Methoxybromobenzene, 3-Methoxybromobenzene, 3-Methoxy-1-bromobenzene, m-Methoxyphenyl bromide, 3-Methoxyphenyl bromide, 3-Bromoanisol .
Molecular Structure Analysis
The molecular structure of 1-Bromo-3-ethoxy-5-methoxybenzene consists of a benzene ring substituted with a bromo group, an ethoxy group, and a methoxy group .Physical And Chemical Properties Analysis
1-Bromo-3-ethoxy-5-methoxybenzene is a liquid at room temperature . It has a molecular weight of 231.09 . The compound has a storage temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Preparation and Properties of Sterically Protected Phosphorus Compounds
A study by Toyota et al. (2003) highlighted the synthesis of a bulky bromobenzene derivative, utilized in the preparation of diphosphene and fluorenylidenephosphine compounds, which include low-coordinate phosphorus atoms. This research underscores the role of such compounds in exploring the electronic perturbations within the system, as indicated by UV–vis spectra and NMR chemical shifts (Toyota, Kawasaki, Nakamura, & Yoshifuji, 2003).
Enantiopure Trioxadecalin Derived Liquid Crystals
Bertini et al. (2003) investigated the synthesis of chiral liquid crystals from 1-bromo-4-methoxybenzene derivatives. This work demonstrates the influence of phenyl substituents on mesogenic properties and provides a pathway for the development of chiral precursor compounds in liquid crystal synthesis (Bertini, Perrin, Sinou, Thozet, & Vill, 2003).
Radical Cyclisation to Tetrahydrofuran Derivatives
Esteves et al. (2007) described a method for the radical cyclization of propargyl bromoethers to tetrahydrofuran derivatives. The process involves electrogenerated nickel(I) tetramethylcyclam and highlights a synthetic approach to producing tetrahydrofuran derivatives in high yields, demonstrating the potential of such methodologies in organic synthesis (Esteves, Ferreira, & Medeiros, 2007).
Supramolecular Interactions in Anisole Derivatives
Nestler et al. (2018) studied the crystal structures of anisole derivatives, focusing on supramolecular interactions mediated by bromine atoms. This research provides insights into how bromine influences molecular packing behaviors, with implications for the design of materials with specific structural properties (Nestler, Schwarzer, & Gruber, 2018).
Arylation in Fragrance Synthesis
Scrivanti et al. (2008) explored the arylation of β-methallyl alcohol with 1-bromo-4-methoxybenzene, demonstrating a pathway to synthesizing floral fragrances. This study underscores the utility of such chemical reactions in the development of compounds with applications in the fragrance industry (Scrivanti, Bertoldini, Beghetto, & Matteoli, 2008).
Molecular Switching via Chemical Functionality
A study by Balema et al. (2019) investigated the effects of ethyl and methoxy groups on the stability and orientation of molecular rotors on surfaces. This research provides insights into the design of molecular rotors for studying molecular motion at the single-molecule level, highlighting the influence of chemical functionality on molecular dynamics (Balema, Ulumuddin, Murphy, Slough, Smith, Hannagan, Wasio, Larson, Patel, Groden, McEwen, Lin, & Sykes, 2019).
Safety and Hazards
The safety information for 1-Bromo-3-ethoxy-5-methoxybenzene indicates that it has the GHS07 pictogram. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .
Wirkmechanismus
Target of Action
It is known that brominated aromatic compounds often interact with various enzymes and receptors in the body due to their structural similarity to many biological molecules .
Mode of Action
Brominated compounds are generally known to participate in electrophilic aromatic substitution reactions . In these reactions, the bromine atom acts as an electrophile, or electron-seeking agent, which forms a sigma bond with the benzene ring, generating a positively charged intermediate . This intermediate can then undergo various reactions, including bonding with a nucleophile or transferring a proton to a base .
Biochemical Pathways
Brominated aromatic compounds can potentially disrupt various biochemical pathways due to their reactivity and structural similarity to many biological molecules .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature, which could influence its absorption and distribution .
Result of Action
Brominated compounds can potentially cause various cellular effects due to their reactivity and ability to disrupt normal biochemical processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Bromo-3-ethoxy-5-methoxybenzene. For instance, the compound’s reactivity may be influenced by factors such as pH, temperature, and the presence of other reactive species .
Eigenschaften
IUPAC Name |
1-bromo-3-ethoxy-5-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-3-12-9-5-7(10)4-8(6-9)11-2/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPDKCJCBFNTDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-ethoxy-5-methoxybenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



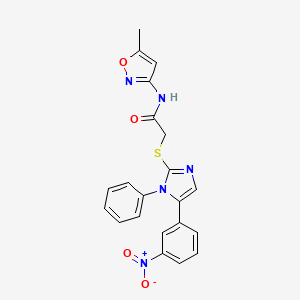

![N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3224595.png)
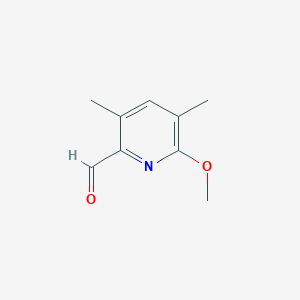




![tert-Butyl [(3-cyano-4-fluorophenyl)sulfonyl]1,3-thiazol-4-ylcarbamate](/img/structure/B3224632.png)


